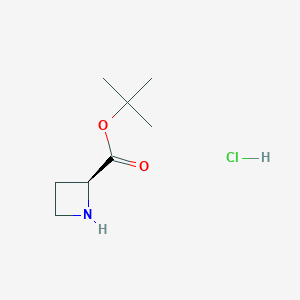

Tert-butyl (2s)-azetidine-2-carboxylate hydrochloride

Description

Tert-butyl (2S)-azetidine-2-carboxylate hydrochloride is a chiral azetidine derivative with a tert-butyl ester group at the 2-position of the azetidine ring. Its molecular formula is C₈H₁₆ClNO₂ (including the hydrochloride salt), with a molar mass of 193.67 g/mol . The compound is characterized by the SMILES notation CC(C)(C)OC(=O)[C@@H]1CCN1 and InChIKey KHNFEQCEQIAFES-LURJTMIESA-N, confirming its stereospecific (2S)-configuration .

This compound serves as a critical intermediate in radiopharmaceutical synthesis, particularly for PET imaging agents like [¹⁸F]FPGLN. Its structural features, including the rigid azetidine ring and bulky tert-butyl group, influence its reactivity and stability during synthetic processes .

Properties

Molecular Formula |

C8H16ClNO2 |

|---|---|

Molecular Weight |

193.67 g/mol |

IUPAC Name |

tert-butyl (2S)-azetidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(2,3)11-7(10)6-4-5-9-6;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1 |

InChI Key |

CQDYQCBDUKAIAM-RGMNGODLSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCN1.Cl |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2s)-azetidine-2-carboxylate hydrochloride typically involves the reaction of azetidine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl (2s)-azetidine-2-carboxylate hydrochloride can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and increased safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2s)-azetidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and substituted azetidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl (2s)-azetidine-2-carboxylate hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2s)-azetidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The molecular pathways involved often include the modulation of enzyme activity or receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Tert-butyl (2S)-azetidine-2-carboxylate hydrochloride with analogous azetidine carboxylate derivatives:

| Compound Name | CAS No. | Molecular Formula | Substituent (Position) | Molar Mass (g/mol) | Similarity Score |

|---|---|---|---|---|---|

| Tert-butyl (2S)-azetidine-2-carboxylate HCl | 2322236-37-1 | C₈H₁₆ClNO₂ | tert-butyl (2) | 193.67 | Reference |

| Methyl azetidine-3-carboxylate hydrochloride | 100202-39-9 | C₅H₁₀ClNO₂ | methyl (3) | 159.59 | 0.76 |

| Ethyl azetidine-3-carboxylate hydrochloride | 405090-31-5 | C₆H₁₂ClNO₂ | ethyl (3) | 173.62 | 0.72 |

| tert-Butyl azetidine-3-carboxylate hydrochloride | 53871-08-2 | C₈H₁₆ClNO₂ | tert-butyl (3) | 193.67 | 0.67 |

| Methyl azetidine-2-carboxylate hydrochloride | 162698-26-2 | C₅H₁₀ClNO₂ | methyl (2) | 159.59 | 0.64 |

Key Observations :

- Substituent Position: The main compound’s ester group at the 2-position distinguishes it from analogs with substituents at the 3-position (e.g., CAS 53871-08-2).

- Steric Effects : The tert-butyl group introduces significant steric hindrance compared to methyl or ethyl esters, reducing solubility in polar solvents but enhancing metabolic stability .

- Chirality : The (2S)-configuration is critical for enantioselective applications, such as in PET tracers, where stereochemistry influences target binding .

Biological Activity

Tert-butyl (2S)-azetidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological implications, synthesis, and related research findings.

Chemical Structure and Properties

Tert-butyl (2S)-azetidine-2-carboxylate hydrochloride features a four-membered azetidine ring and a tert-butyl protecting group, enhancing its stability and solubility. The compound's molecular formula is C_8H_14ClN_1O_2, with a molar mass of approximately 187.68 g/mol. The hydrochloride form improves its solubility in various solvents, making it suitable for diverse applications in organic synthesis and pharmaceutical development.

Pharmacological Implications

Research indicates that tert-butyl (2S)-azetidine-2-carboxylate hydrochloride exhibits several biological activities that warrant further investigation:

- Enzyme Inhibition : Similar to other azetidine derivatives, this compound has been studied for its potential as an inhibitor of enzymes related to hypertension. It may inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure.

- Neuroprotective Properties : Compounds with similar structures have been shown to modulate neurotransmitter systems, suggesting potential neuroprotective effects. This could be relevant in the context of neurodegenerative diseases.

- Interaction with Biological Targets : Interaction studies have demonstrated that tert-butyl (2S)-azetidine-2-carboxylate hydrochloride may influence metabolic pathways by interacting with various enzymes and receptors, potentially altering their activity.

Synthesis

The synthesis of tert-butyl (2S)-azetidine-2-carboxylate hydrochloride typically involves multi-step processes that allow for precise control over stereochemistry and functional group placement. The general synthetic route includes:

- Formation of the azetidine ring.

- Introduction of the tert-butyl group.

- Hydrochloride salt formation to enhance stability and solubility.

This process is critical for developing compounds with desired biological activities.

Comparative Analysis with Related Compounds

To understand the uniqueness of tert-butyl (2S)-azetidine-2-carboxylate hydrochloride, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Azetidine-2-carboxylic acid | Carboxylic Acid | Lacks tert-butyl group; more polar and less stable |

| L-Azetidine-2-carboxylic acid tert-butyl ester | Ester | Similar structure but different stereochemistry |

| N-Boc-3-hydroxyazetidine | Protected Amine | Contains a Boc protecting group; used in peptide synthesis |

| Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine | Modified Azetidine | Incorporates an ethoxy group; alters reactivity |

This table illustrates that tert-butyl (2S)-azetidine-2-carboxylate hydrochloride possesses distinct chemical properties, enhancing its utility in both synthetic chemistry and biological applications.

Case Studies and Research Findings

Several studies have explored the biological activity of azetidine derivatives, including tert-butyl (2S)-azetidine-2-carboxylate hydrochloride:

- Hypertension Studies : Research has indicated that azetidine derivatives can effectively inhibit ACE, leading to reduced blood pressure in animal models. This suggests potential therapeutic applications for hypertension management .

- Neuroprotective Research : Investigations into the neuroprotective effects of similar compounds have shown promise in preclinical models of neurodegeneration, indicating that tert-butyl (2S)-azetidine-2-carboxylate hydrochloride may also exhibit these properties .

- Metabolic Pathway Modulation : Studies on enzyme interactions have revealed that this compound can influence key metabolic pathways, potentially impacting drug metabolism and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.